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Introduction
Super-resolution microscopy (SRM) has overcome the diffraction limit of light, enabling the

visualization of subcellular structures with nanoscale precision[1][2]. Achieving this level of

detail is critically dependent on the quality of fluorescent labeling[1]. Cyanine5.5 (Cy5.5) alkyne

is a near-infrared (NIR) fluorescent dye that offers exceptional brightness and photostability,

making it a valuable tool for advanced imaging applications[3][4]. Its alkyne functional group

allows for highly specific and efficient covalent attachment to azide-modified biomolecules via

the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction

commonly known as "click chemistry"[5][6]. This application note provides detailed protocols for

using Cy5.5 alkyne to label cellular targets for super-resolution imaging by direct Stochastic

Optical Reconstruction Microscopy (dSTORM).

Key Features of Cyanine5.5 Alkyne
Near-Infrared Emission: Minimizes autofluorescence from biological specimens, leading to a

high signal-to-noise ratio[3].

High Photostability and Brightness: Well-suited for imaging low-abundance targets and for

the demanding illumination conditions of super-resolution microscopy[7].
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Bioorthogonal Labeling: The alkyne group reacts selectively with azides via click chemistry,

ensuring specific labeling of the target molecule with minimal off-target effects[6][8].

pH Insensitivity: Maintains consistent fluorescence in a wide physiological pH range (pH 4 to

10)[3][7].

Proven Efficacy in dSTORM: Cyanine dyes are among the best photoswitchable

fluorophores for dSTORM, exhibiting robust blinking properties and high photon counts[9][10]

[11].

Photophysical and Chemical Properties
The properties of Cyanine5.5 make it an excellent candidate for fluorescence imaging. It is

spectrally similar to other common dyes like Alexa Fluor® 680 and DyLight® 680[3].

Property Value Reference

Excitation Maximum (λex) ~675 - 684 nm [5][12]

Emission Maximum (λem) ~694 - 710 nm [5][12]

Molar Extinction Coefficient (ε) 190,000 M⁻¹cm⁻¹ [12]

Quantum Yield (Φ) 0.28 [12]

Reactive Group Terminal Alkyne [3][8]

Reaction
Copper-Catalyzed Azide-

Alkyne Cycloaddition (CuAAC)
[3][6]

Spectrally Similar Dyes
Alexa Fluor® 680, DyLight®

680, IRDye® 680
[3]

Principle of Labeling: Click Chemistry
Labeling with Cy5.5 alkyne is achieved through the copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group

on the dye and an azide group introduced into a target biomolecule[6]. The azide can be

incorporated into proteins, glycans, or nucleic acids using metabolic labeling with azide-

functionalized precursors[13][14]. The reaction is highly efficient and can be performed in
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complex biological environments, including inside fixed and permeabilized cells[6][14]. The use

of a copper-chelating ligand, such as THPTA, is recommended to increase reaction efficiency

and protect biological samples from copper-induced damage[13][14].
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Figure 1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for labeling.

Experimental Workflow for Super-Resolution
Microscopy
The overall process involves introducing an azide handle into the cellular target of interest,

followed by fixation, permeabilization, click-labeling with Cy5.5 alkyne, and finally, super-

resolution imaging.
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1. Cell Culture & Metabolic Labeling
(e.g., with Azido Sugar or Amino Acid)

2. Cell Fixation & Permeabilization
(e.g., PFA & Triton X-100)

3. Click Reaction
(Incubate with Cy5.5 Alkyne + Catalyst Mix)

4. Washing
(Remove unreacted dye and catalyst)

5. Sample Mounting
(Prepare for microscopy in STORM buffer)

6. dSTORM Imaging
(Acquire single-molecule localization data)

7. Image Reconstruction
(Generate super-resolved image from localizations)

Click to download full resolution via product page

Figure 2. Experimental workflow for labeling and dSTORM imaging with Cy5.5 alkyne.

Protocols
Protocol 1: Metabolic Labeling and Cell Preparation
This protocol describes the introduction of azide groups into cellular proteins using an azide-

modified amino acid analog, L-azidohomoalanine (AHA). This method can be adapted for other
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azide precursors like azido sugars (e.g., Ac4GalNAz) for glycan labeling[13].

Materials:

Cells of interest cultured on imaging-grade glass-bottom dishes or coverslips.

Methionine-free cell culture medium.

L-azidohomoalanine (AHA).

Phosphate-Buffered Saline (PBS).

Fixation Buffer: 3-4% Paraformaldehyde (PFA) in PBS.

Permeabilization Buffer: 0.1-0.2% Triton™ X-100 in PBS.

Quenching Buffer: 100 mM Glycine or 0.1% NaBH₄ in PBS.

Procedure:

Replace the standard culture medium with methionine-free medium and incubate the cells

for 1 hour to deplete endogenous methionine.

Add AHA to the methionine-free medium to a final concentration of 25-50 µM.

Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized

proteins.

Wash the cells three times with warm PBS.

Fix the cells with Fixation Buffer for 10-15 minutes at room temperature[15].

Wash the cells three times with PBS.

Optional but recommended: Quench the excess PFA with Quenching Buffer for 5-7 minutes

to reduce background fluorescence[15].

Wash the cells three times with PBS.
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Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room

temperature[15].

Wash the cells three times with PBS. The sample is now ready for click labeling.

Protocol 2: CuAAC Click Labeling with Cyanine5.5
Alkyne
This protocol uses a pre-mixed catalyst solution to label the azide-modified proteins with Cy5.5

alkyne. All steps should be performed while protecting the sample from light.

Materials:

Azide-labeled cells on coverslips (from Protocol 1).

Cyanine5.5 alkyne stock solution (e.g., 1-10 mM in DMSO).

Click Reaction Cocktail (prepare fresh):

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).

Copper-chelating ligand solution (e.g., 100 mM THPTA in water).

Sodium Ascorbate solution (e.g., 200 mM in water, prepared immediately before use).

PBS.

Procedure:

Prepare the Click Reaction Cocktail. For a final volume of 200 µL per coverslip, mix the

components in the following order to achieve the desired final concentrations:

150 µL PBS.

Cyanine5.5 alkyne to a final concentration of 2-20 µM.

Sodium Ascorbate to a final concentration of 2.5-5 mM[13].
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THPTA ligand to a final concentration of 250-500 µM[13].

CuSO₄ to a final concentration of 50-100 µM[13]. Vortex briefly after each addition.

Remove the PBS from the coverslip and immediately add the Click Reaction Cocktail.

Incubate for 30-60 minutes at room temperature, protected from light.

Wash the cells extensively (at least 5 times) with PBS to remove all unreacted components.

The sample can be stored in PBS at 4°C for a short period before imaging.

Protocol 3: dSTORM Super-Resolution Imaging
Materials:

Labeled cells on coverslips (from Protocol 2).

STORM Imaging Buffer (prepare fresh):

Buffer A: 10 mM Tris-HCl (pH 8.0) with 50 mM NaCl.

Buffer B: 50 mM Tris-HCl (pH 8.0) with 10 mM NaCl and 10% (w/v) glucose.

GLOX solution: 14 mg Glucose Oxidase + 50 µL Catalase in 200 µL of Buffer A. Store at

4°C for up to one week[9].

1 M MEA (cysteamine) solution in HCl (pH 7.5-8.5). Store aliquots at -20°C[9].

To prepare the final imaging buffer, add 10 µL of GLOX solution and 10 µL of 1 M MEA to

1 mL of Buffer B.

Procedure:

Mount the coverslip onto a microscope slide with a chamber or onto a clean imaging dish.

Remove the PBS and add the freshly prepared STORM Imaging Buffer[16]. Seal the

chamber to prevent oxygen re-entry.
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Place the sample on a super-resolution microscope equipped for dSTORM (e.g., with TIRF

illumination and appropriate laser lines).

Use a ~647 nm laser for excitation and to drive the Cy5.5 dye into a dark state[10][16]. The

power should be high enough to achieve single-molecule blinking (e.g., 0.5-2 kW/cm²).

A lower power ~405 nm laser can be used intermittently to assist in reactivating the Cy5.5

fluorophores from the dark state back to an emissive state, although for dSTORM with thiols,

this is not always necessary[10].

Acquire a time-series of 10,000-50,000 frames with a high-sensitivity camera (e.g., EMCCD

or sCMOS) at a high frame rate (e.g., 50-100 Hz).

Analyze the acquired image stack using appropriate localization software (e.g.,

ThunderSTORM, rapidSTORM, or commercial software) to identify the precise coordinates

of each single-molecule blinking event.

Render the final super-resolution image from the table of localizations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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